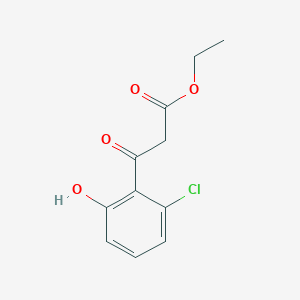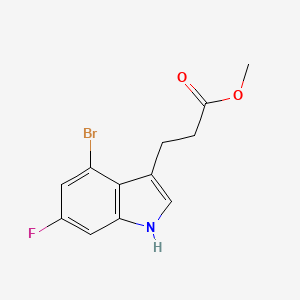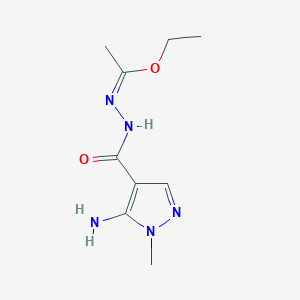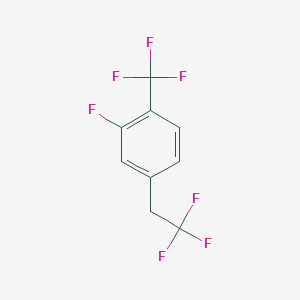
2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene typically involves multiple steps, including the introduction of fluorine atoms into the benzene ring. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups, leading to the formation of diverse derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including agrochemicals and performance materials.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor signaling, and overall cellular function.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated benzene derivatives, 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is unique due to its specific substitution pattern and the presence of both trifluoroethyl and trifluoromethyl groups. Similar compounds include:
2-Fluoro-4-methylaniline: Another fluorinated benzene derivative with different substitution patterns.
2-Fluoro-4-nitrobenzene: A compound with a nitro group instead of trifluoroethyl and trifluoromethyl groups.
4-Fluoro-1,2-dimethylbenzene: A fluorinated benzene with methyl groups instead of trifluoroethyl and trifluoromethyl groups.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H5F7 |
|---|---|
Poids moléculaire |
246.12 g/mol |
Nom IUPAC |
2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F7/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2 |
Clé InChI |
MNBBDBOIQDEHFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


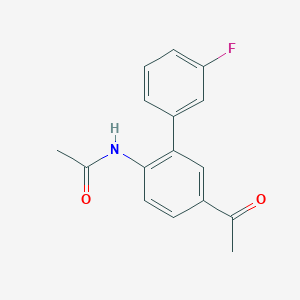
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
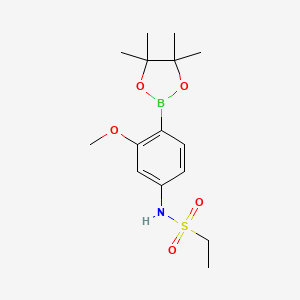

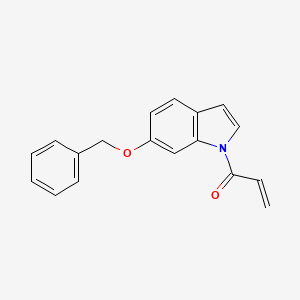
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
